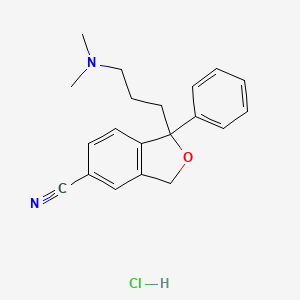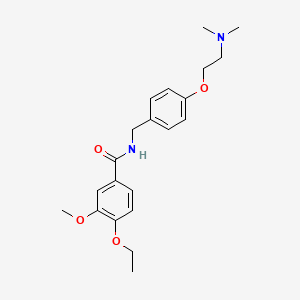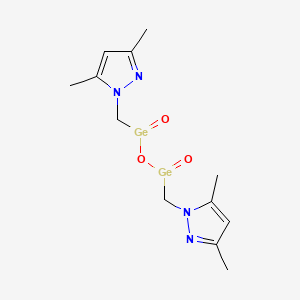
2,3-Diiodo-2-buten-1,4-diol iodoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diiodo-2-buten-1,4-diol iodoacetate: is a chemical compound with the molecular formula C8H8I4O4 It is characterized by the presence of two iodine atoms attached to a butene backbone, along with two hydroxyl groups and an iodoacetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diiodo-2-buten-1,4-diol iodoacetate typically involves the iodination of a butene diol precursor. The reaction conditions often require the use of iodine and an oxidizing agent to facilitate the addition of iodine atoms to the butene backbone. The hydroxyl groups are then esterified with iodoacetic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.
Reduction: Reduction reactions can target the double bond in the butene backbone, potentially converting it to a single bond.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of saturated diols.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Diiodo-2-buten-1,4-diol iodoacetate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through halogenation and esterification reactions.
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated compounds on biological systems. Its iodine atoms make it useful in imaging techniques such as X-ray crystallography.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of iodinated contrast agents for medical imaging.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials that require precise halogenation.
Wirkmechanismus
The mechanism by which 2,3-Diiodo-2-buten-1,4-diol iodoacetate exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing iodoacetic acid, which can further react with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-2-butene-1,4-diol: Similar structure but with bromine atoms instead of iodine.
2,3-Diiodo-2-butene-1,4-diol: Lacks the iodoacetate ester group.
2,3-Diiodo-2-butene-1,4-diol bis(iodoacetate): Contains two iodoacetate ester groups.
Uniqueness: 2,3-Diiodo-2-buten-1,4-diol iodoacetate is unique due to the presence of both iodine atoms and an iodoacetate ester group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis, imaging, and industrial processes.
Eigenschaften
CAS-Nummer |
73758-42-6 |
|---|---|
Molekularformel |
C8H8I4O4 |
Molekulargewicht |
675.76 g/mol |
IUPAC-Name |
[(E)-2,3-diiodo-4-(2-iodoacetyl)oxybut-2-enyl] 2-iodoacetate |
InChI |
InChI=1S/C8H8I4O4/c9-1-7(13)15-3-5(11)6(12)4-16-8(14)2-10/h1-4H2/b6-5+ |
InChI-Schlüssel |
DRYAKXHQXKECDP-AATRIKPKSA-N |
Isomerische SMILES |
C(/C(=C(/COC(=O)CI)\I)/I)OC(=O)CI |
Kanonische SMILES |
C(C(=C(COC(=O)CI)I)I)OC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



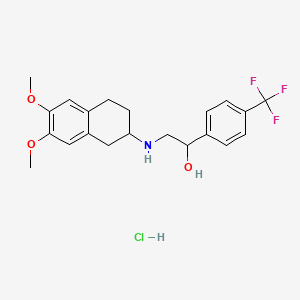
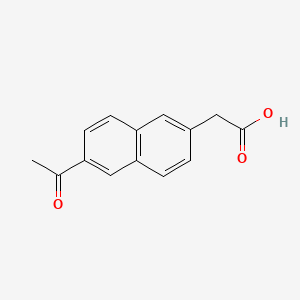
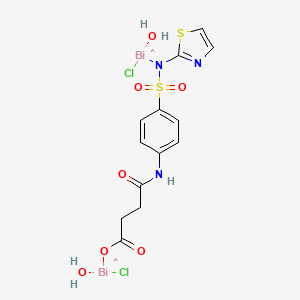
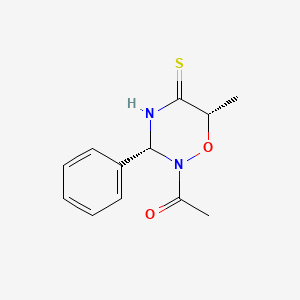
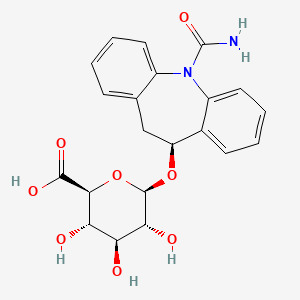
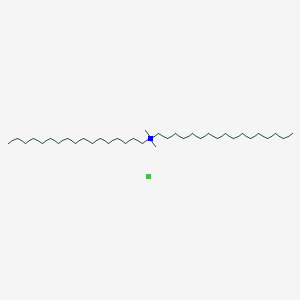

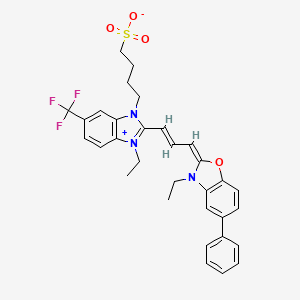
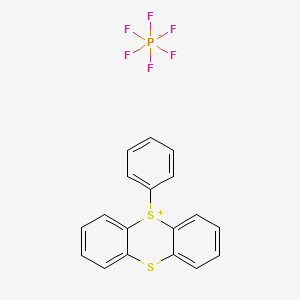
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
